4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

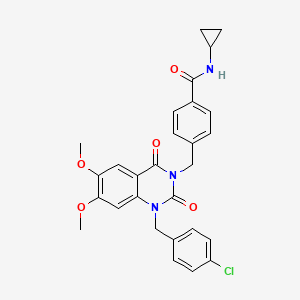

4-((1-(4-Chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic quinazoline derivative characterized by a multi-substituted heterocyclic core. Its structure includes:

- A quinazoline scaffold with 6,7-dimethoxy groups and 2,4-dioxo functionalities.

- A 4-chlorobenzyl group attached to the N1 position of the quinazoline ring.

- A benzamide moiety linked via a methylene bridge to the C3 position, with an N-cyclopropyl substituent on the amide nitrogen.

The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups in this compound suggests a balance of electronic effects that may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name |

4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKROTIIYEZVPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NC5CC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C28H28ClN3O6

- Molecular Weight : 538.0 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinazoline core is known to inhibit specific enzymes involved in cancer cell proliferation and survival. The benzamide moiety enhances the binding affinity to these targets, potentially increasing the compound's efficacy.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cancer cell signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Anticancer Activity

A series of studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 100 - 400 | Limited toxicity |

| HeLa (Cervical) | Not calculable | Low cytotoxicity |

| HUVEC (Endothelial) | 100 - 400 | Moderate toxicity |

In a study by Kuran et al., derivatives similar to this compound were tested against K562 and HeLa cell lines using the MTT assay. Results indicated that while the compound exhibited some cytotoxic effects, it was less toxic to normal endothelial cells compared to cancer cells .

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate activity |

| Candida albicans | Limited activity |

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, although further studies are needed to quantify its efficacy against specific pathogens .

Case Studies and Research Findings

Several studies have documented the biological activity of quinazoline derivatives:

- Kuran et al. (2012) : Investigated a series of quinazoline derivatives for anticancer and antimicrobial activity. They found that certain modifications enhanced biological activity while maintaining low toxicity towards normal cells .

- MDPI Study (2022) : Explored the cytotoxic effects of novel quinazoline derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer properties .

- BenchChem Analysis : Provided insights into the synthetic routes and potential interactions of similar compounds with biological targets, emphasizing the relevance of structure-activity relationships in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

4-{[6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]methyl}-N-phenylbenzamide ()

This analog shares the quinazoline core and benzamide substituent but differs in two critical regions:

Benzyl Group Substitution :

- Target compound: 4-chlorobenzyl (electron-withdrawing).

- Analog: 2-methylbenzyl (electron-donating).

Amide Substituent: Target compound: N-cyclopropyl (small, rigid, non-aromatic). Analog: N-phenyl (bulky, planar, aromatic).

Table 1: Structural and Physicochemical Comparison

*LogP estimated using fragment-based methods.

Functional Implications of Substituent Variations

Benzyl Group :

- The 4-chloro group in the target compound may enhance metabolic stability by resisting oxidative degradation compared to the 2-methyl analog . However, it could reduce solubility due to increased hydrophobicity.

- The 2-methyl substituent in the analog may improve membrane permeability through steric shielding of polar groups.

- The phenyl group in the analog may enhance π-π stacking interactions with aromatic residues in enzyme active sites but could increase metabolic liabilities (e.g., CYP450 oxidation) .

Table 2: Analytical Data from and Inferences

*Note: describes a benzodithiazine compound, highlighting methods applicable to heterocyclic analogs.

- Synthetic Challenges :

- The target compound’s cyclopropylbenzamide moiety requires specialized coupling reagents (e.g., HATU/DIPEA) for amide bond formation, whereas the analog’s N-phenyl group may be introduced via simpler Ullmann or Buchwald-Hartwig reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.